molecular formula C17H23ClN4O B1587686 Einecs 279-675-0 CAS No. 81029-05-2

Einecs 279-675-0

Cat. No.: B1587686
CAS No.: 81029-05-2
M. Wt: 334.8 g/mol
InChI Key: SHMCAAFKAHAURK-UHFFFAOYSA-M
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Description

Einecs 279-675-0, also known as Brilliant Cresyl Blue, is a chemical compound with the molecular formula C₃₄H₄₂Cl₄N₈O₂Zn. It is a green to dark blue crystalline powder that is soluble in water and ethanol. This compound is primarily used as a biological stain and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brilliant Cresyl Blue is synthesized through a series of chemical reactions involving the condensation of specific aromatic amines and phenoxazine derivatives. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Brilliant Cresyl Blue involves large-scale chemical synthesis using high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards. The compound is then purified through crystallization and filtration techniques to obtain the desired crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Brilliant Cresyl Blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of Brilliant Cresyl Blue, as well as substituted derivatives with modified chemical properties .

Scientific Research Applications

Brilliant Cresyl Blue has a wide range of applications in scientific research:

Mechanism of Action

Brilliant Cresyl Blue exerts its effects through its ability to bind to specific cellular components, such as nucleic acids and proteins. The binding process involves electrostatic interactions and hydrogen bonding, which result in the staining of targeted structures. The compound’s molecular targets include ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), and its staining properties are influenced by the pH and ionic strength of the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Brilliant Cresyl Blue is unique in its ability to selectively stain reticulocytes, making it particularly valuable in hematological studies. Its distinct color change properties under different pH conditions also make it a versatile tool in various analytical applications .

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for EINECS 279-675-0, and what analytical techniques are critical for confirming its purity and structural integrity?

  • Methodological Answer : Begin with a literature review to identify existing synthesis routes, then apply the PECO framework (Population: reaction conditions; Exposure: reagents/catalysts; Comparison: alternative methods; Outcome: yield/purity) to refine protocols . Use techniques like NMR (for structural elucidation), HPLC (purity analysis), and mass spectrometry (molecular weight confirmation). Document experimental parameters (e.g., temperature, solvent ratios) in a standardized table (Table 1) to ensure reproducibility .

Q. What strategies should be employed to conduct a systematic literature review on this compound, ensuring coverage of both historical and recent studies?

  • Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND synthesis") and filter results by relevance, peer-review status, and citation count . Organize findings into a matrix (Table 2) comparing study objectives, methodologies, and key outcomes. Prioritize primary sources over reviews to avoid bias .

Q. How can researchers validate the identity of this compound when working with legacy samples lacking modern characterization data?

  • Methodological Answer : Cross-reference legacy data (e.g., melting points, IR spectra) with contemporary techniques like X-ray crystallography or GC-MS. Include negative controls (e.g., solvent blanks) to rule out contamination. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to justify resource allocation for re-characterization .

Advanced Research Questions

Q. How should researchers address contradictory data in existing studies on the physicochemical properties of this compound?

  • Methodological Answer : Perform meta-analysis using statistical tools (e.g., ANOVA, Tukey tests) to identify outliers or methodological inconsistencies . Design replication experiments under controlled variables (e.g., humidity, solvent grade) and publish raw datasets in supplementary materials for peer scrutiny . For example, conflicting solubility data may arise from unrecorded temperature fluctuations—address this by standardizing measurement protocols .

Q. What experimental design principles are critical for optimizing the catalytic efficiency of this compound in novel reaction systems?

  • Methodological Answer : Employ a factorial design (e.g., Response Surface Methodology) to test interactions between variables like catalyst loading, pressure, and reaction time . Use DoE (Design of Experiments) software to generate predictive models and validate them with triplicate runs. Publish detailed reaction schematics and kinetic data in tabular form (Table 3) to enable cross-lab verification .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated with traditional analytical methods to study this compound’s biological interactions?

  • Methodological Answer : Combine HPLC-MS for compound quantification with transcriptomic profiling (RNA-seq) to map metabolic pathways affected by this compound. Use bioinformatics tools (e.g., KEGG pathway analysis) to correlate chemical data with biological outcomes. Ensure methodological transparency by sharing code repositories and raw spectra in supplementary files .

Q. Data Analysis and Validation

Q. What statistical frameworks are recommended for assessing the reproducibility of toxicity studies involving this compound?

  • Methodological Answer : Apply intraclass correlation coefficients (ICC) to evaluate inter-lab variability in dose-response data. Use Bayesian models to account for uncertainty in low-sample-size studies. Report confidence intervals and p-values in all figures to enhance credibility .

Q. How should researchers design control experiments to isolate the effects of this compound from matrix interference in environmental samples?

  • Methodological Answer : Implement matrix-matched calibration curves and spike-and-recovery tests to quantify background interference. Use isotope-labeled analogs of this compound as internal standards for LC-MS/MS workflows. Document recovery rates and limit of detection (LOD) in a table (Table 4) for peer review .

Q. Tables for Methodological Reference

Table 1 : Standardized Synthesis Protocol Documentation

ParameterDescriptionExample Value
TemperatureReaction vessel setting80°C
Solvent RatioVolumetric mix (e.g., H2O:EtOH)3:1
CatalystType and loadingPd/C, 5 wt%

Table 2 : Literature Review Matrix Template

StudyObjectiveMethodKey OutcomeLimitations
Smith et al. (2020)Synthesis optimizationSolvothermal92% yieldNo purity data

Properties

IUPAC Name

(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCAAFKAHAURK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001724
Record name 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81029-05-2
Record name Brilliant cresyl blue ALD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.